molecular formula C7H11N5O B13093780 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide

1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide

Cat. No.: B13093780
M. Wt: 181.20 g/mol
InChI Key: XSHURFQOLKHXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a triazole precursorThis reaction is highly efficient and regioselective, producing the desired triazole ring with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high efficiency and yield. Purification processes such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is unique due to its specific structure, which combines the triazole ring with a pyrrolidine moiety. This unique combination enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H11N5O/c8-6(13)5-2-1-3-12(5)7-9-4-10-11-7/h4-5H,1-3H2,(H2,8,13)(H,9,10,11)

InChI Key

XSHURFQOLKHXAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=NN2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.